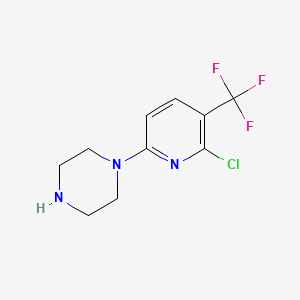
3,7-Diethoxy-5-hydroxyflavone
描述
准备方法
合成路线及反应条件
MRS1093的合成通常涉及在受控条件下反应合适的起始原料。一种常用的方法是2-羟基苯乙酮与甲酸乙酯在碱的存在下缩合,形成中间化合物。 然后,该中间体经受进一步的反应,包括烷基化和环化,生成MRS1093 .
工业生产方法
MRS1093的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及优化反应条件,以确保高产率和纯度。 这可能包括使用先进的技术,例如连续流反应器和自动化合成系统,以提高效率和可扩展性 .
化学反应分析
反应类型
MRS1093经历各种化学反应,包括:
氧化: MRS1093可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将MRS1093转化为其还原形式,例如二氢黄酮。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生醌类,而还原可以生成二氢黄酮 .
科学研究应用
化学: MRS1093被用作黄酮化学和反应性研究中的模型化合物。
生物学: 它已被研究其潜在的生物活性,包括抗氧化和抗炎特性。
医学: MRS1093正在探索其潜在的治疗作用,尤其是在治疗与氧化应激和炎症相关的疾病方面。
作用机制
MRS1093通过多种分子靶点和途径发挥作用。已知它与特定的受体和酶相互作用,调节其活性。 例如,MRS1093在某些腺苷受体处起拮抗剂作用,影响参与炎症和氧化应激的细胞信号通路 .
相似化合物的比较
MRS1093可以与其他黄酮类化合物进行比较,例如槲皮素和山奈酚。虽然所有这些化合物都具有共同的黄酮结构,但MRS1093由于其特定的官能团而具有独特之处,这些官能团赋予了其独特的化学和生物学特性。类似的化合物包括:
槲皮素: 以其强大的抗氧化特性而闻名。
山奈酚: 以其抗炎和抗癌活性而闻名。
木犀草素: 研究表明其具有神经保护作用
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
3,7-diethoxy-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-3-22-13-10-14(20)16-15(11-13)24-18(12-8-6-5-7-9-12)19(17(16)21)23-4-2/h5-11,20H,3-4H2,1-2H3 |
InChI 键 |
ZPEWNDIPSPULBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |
规范 SMILES |
CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MRS1093; MRS 1093; MRS-1093. |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)



![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
